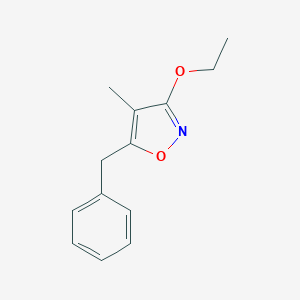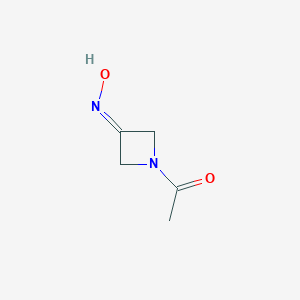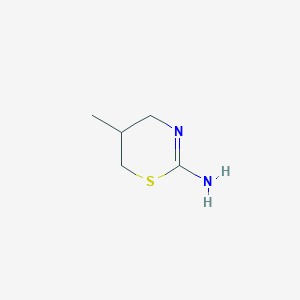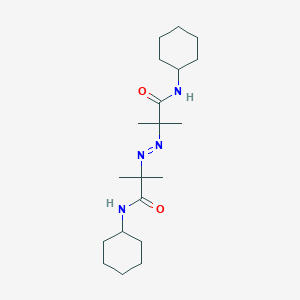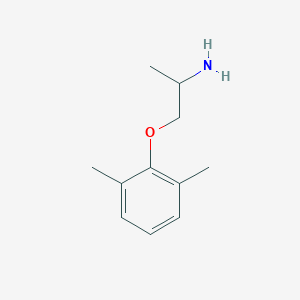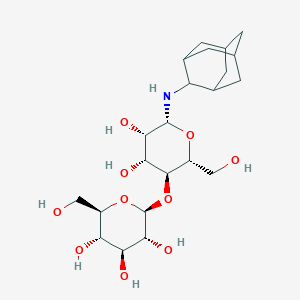
beta-D-Glucopyranosylamine, 4-O-beta-D-glucopyranosyl-N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Glucopyranosylamine, 4-O-beta-D-glucopyranosyl-N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl- is a compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of beta-D-Glucopyranosylamine, 4-O-beta-D-glucopyranosyl-N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl- is not fully understood. However, it is believed to work by inhibiting the production of inflammatory cytokines and reducing the activity of immune cells. It may also work by targeting specific receptors on cells and tissues.
Efectos Bioquímicos Y Fisiológicos
Beta-D-Glucopyranosylamine, 4-O-beta-D-glucopyranosyl-N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl- has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. It has also been found to have antioxidant properties and may protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using beta-D-Glucopyranosylamine, 4-O-beta-D-glucopyranosyl-N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl- in lab experiments is its ability to target specific cells and tissues. This makes it a potentially useful tool for drug delivery and for studying the mechanisms of various diseases. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on beta-D-Glucopyranosylamine, 4-O-beta-D-glucopyranosyl-N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl-. One direction is to further investigate its potential as a drug delivery system. Another direction is to study its potential use in treating other inflammatory diseases, such as multiple sclerosis. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of beta-D-Glucopyranosylamine, 4-O-beta-D-glucopyranosyl-N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl- involves the reaction of tricyclo[3.3.1.1(3,7)]dec-2-ylamine with glucosyl bromide in the presence of silver oxide. The resulting compound is then purified through column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
Beta-D-Glucopyranosylamine, 4-O-beta-D-glucopyranosyl-N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl- has been studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis. It has also been investigated for its potential use as a drug delivery system due to its ability to target specific cells and tissues.
Propiedades
Número CAS |
178563-29-6 |
|---|---|
Nombre del producto |
beta-D-Glucopyranosylamine, 4-O-beta-D-glucopyranosyl-N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl- |
Fórmula molecular |
C22H37NO10 |
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5S,6R)-6-(2-adamantylamino)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C22H37NO10/c24-6-12-15(26)16(27)19(30)22(32-12)33-20-13(7-25)31-21(18(29)17(20)28)23-14-10-2-8-1-9(4-10)5-11(14)3-8/h8-30H,1-7H2/t8?,9?,10?,11?,12-,13-,14?,15-,16+,17-,18+,19-,20-,21-,22+/m1/s1 |
Clave InChI |
DMUIWVYYEDVXRR-OCXOTAFCSA-N |
SMILES isomérico |
C1C2CC3CC1CC(C2)C3N[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |
SMILES |
C1C2CC3CC1CC(C2)C3NC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O |
SMILES canónico |
C1C2CC3CC1CC(C2)C3NC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Otros números CAS |
178563-29-6 |
Sinónimos |
4-O-beta-D-Glucopyranosyl-N-tricyclo(3.3.1.1(sup 3,7))dec-2-ylbeta-D-g lucopyranosylamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



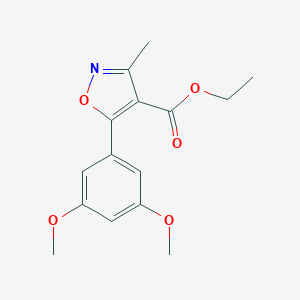
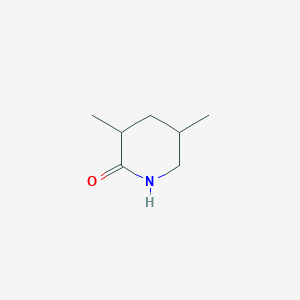
![3-[(Trimethylsilyl)ethynyl]benzonitrile](/img/structure/B70234.png)
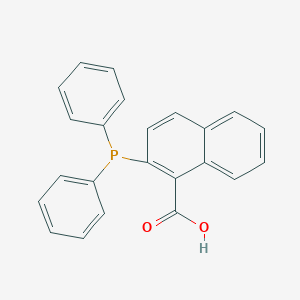
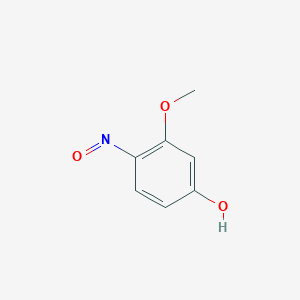
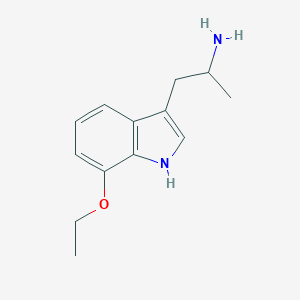
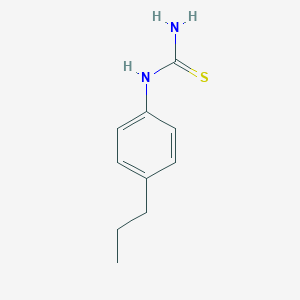
![Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI)](/img/structure/B70247.png)
![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine](/img/structure/B70248.png)
